(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is a bicyclic structure that belongs to the family of diazabicyclooctanes. It has been found to have promising therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is complex and involves multiple pathways. In cancer, it has been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are essential for cancer cell growth and proliferation. In Alzheimer's disease, it has been shown to inhibit the activity of beta-secretase and gamma-secretase, which are involved in the formation of beta-amyloid plaques. In Parkinson's disease, it has been found to activate the Nrf2/ARE pathway, which protects dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane has been found to have several biochemical and physiological effects. In cancer, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit the activity of various enzymes, and its ability to protect neurons from oxidative stress. The limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the research on (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane. These include:
1. Further studies to determine the optimal dosage and administration of this compound in various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies to determine the potential side effects and toxicity of this compound.
4. Investigation of the potential use of this compound in other diseases, such as Huntington's disease and multiple sclerosis.
5. Studies to determine the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a promising compound that has potential therapeutic effects in various diseases. Its complex synthesis process and potential toxicity are limitations, but its ability to inhibit the activity of various enzymes and protect neurons from oxidative stress make it a valuable compound for further research. Future studies should focus on determining the optimal dosage and administration of this compound in various diseases and investigating its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
The synthesis of (1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-pyridinecarboxylic acid with 2-aminopyrimidine in the presence of a coupling agent, such as EDCI or DCC, to form the corresponding amide. This amide is then reacted with (1S,5R)-menthyloxycarbonyl-3,6-diazabicyclo[3.2.2]nonan-9-one in the presence of a base, such as NaH, to form the final product.
Scientific Research Applications
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane has been extensively studied for its potential use in medicinal chemistry. It has been found to have promising therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
2-pyridin-3-yl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-17(9-14-3-1-6-19-10-14)23-12-15-4-5-16(23)13-22(11-15)18-20-7-2-8-21-18/h1-3,6-8,10,15-16H,4-5,9,11-13H2/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACPZRXHWUYZTN-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CC3=CN=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CC3=CN=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.